
(2S)-2-(4-Chlorophenoxy)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(4-Chlorophenoxy)-3-methylbutanoic acid: is an organic compound with a chiral center, making it optically active It is characterized by the presence of a chlorophenoxy group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-Chlorophenoxy)-3-methylbutanoic acid typically involves the reaction of 4-chlorophenol with a suitable butanoic acid derivative. One common method is the esterification of 4-chlorophenol with 3-methylbutanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions: (2S)-2-(4-Chlorophenoxy)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry: In chemistry, (2S)-2-(4-Chlorophenoxy)-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity makes it a subject of interest in biological research. It can be used to study enzyme interactions and metabolic pathways, providing insights into its potential therapeutic uses.
Medicine: In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
類似化合物との比較
Similar Compounds:
(2S)-2-(4-Bromophenoxy)-3-methylbutanoic acid: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-(4-Fluorophenoxy)-3-methylbutanoic acid: Contains a fluorine atom, leading to different chemical properties.
(2S)-2-(4-Methylphenoxy)-3-methylbutanoic acid: The presence of a methyl group instead of chlorine alters its reactivity.
Uniqueness: The presence of the chlorophenoxy group in (2S)-2-(4-Chlorophenoxy)-3-methylbutanoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it distinct from its analogs and valuable for specific applications.
特性
| 76083-56-2 | |
分子式 |
C11H13ClO3 |
分子量 |
228.67 g/mol |
IUPAC名 |
(2S)-2-(4-chlorophenoxy)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-7(2)10(11(13)14)15-9-5-3-8(12)4-6-9/h3-7,10H,1-2H3,(H,13,14)/t10-/m0/s1 |
InChIキー |
YIDWVTSSFOIVPL-JTQLQIEISA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)OC1=CC=C(C=C1)Cl |
正規SMILES |
CC(C)C(C(=O)O)OC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


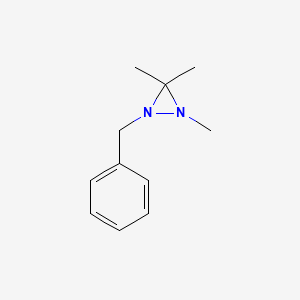
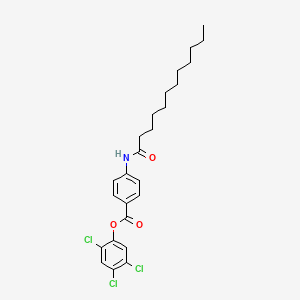

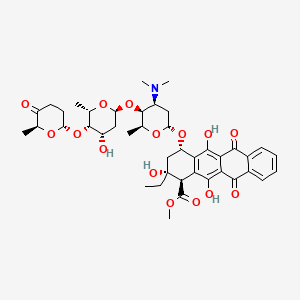
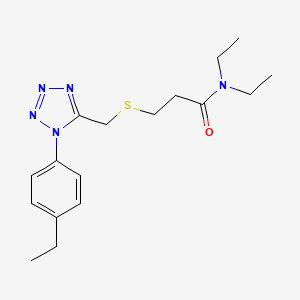
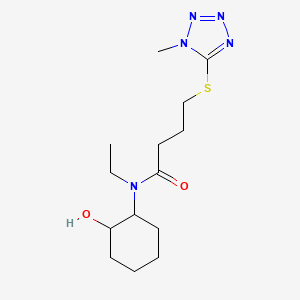

![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/no-structure.png)

![10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14432416.png)

![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)
